11bêta-PGF2alpha-EA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

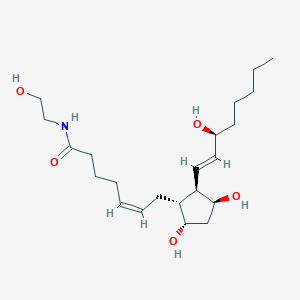

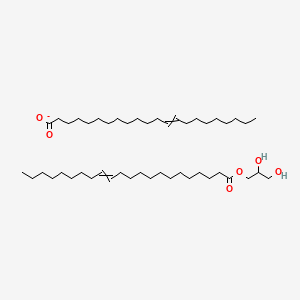

11beta-PGF2alpha-EA, also known as N-(9S,11S,15S-trihydroxy-5Z,13E-prostadienoyl)-ethanolamine, is a synthetic analog of prostaglandin F2alpha. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound mimics the biological activity of naturally occurring prostaglandin F2alpha, which plays a crucial role in various physiological processes, including inflammation, smooth muscle function, and reproductive health .

Applications De Recherche Scientifique

11beta-PGF2alpha-EA has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity and stability of prostaglandins.

Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

Medicine: Explored for its potential therapeutic applications in treating conditions such as glaucoma, asthma, and reproductive disorders.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry .

Mécanisme D'action

Target of Action

The primary target of 11beta-PGF2alpha-EA is the Prostaglandin F2alpha (FP) receptor . This receptor is a G-protein-coupled receptor that is involved in various physiological processes, including the regulation of inflammation, smooth muscle contraction, and the induction of labor .

Mode of Action

11beta-PGF2alpha-EA interacts with its target, the FP receptor, by binding to it and activating it . This activation leads to a series of intracellular events, including the activation of phospholipase C, which in turn leads to an increase in intracellular calcium levels and the activation of protein kinase C .

Biochemical Pathways

The activation of the FP receptor by 11beta-PGF2alpha-EA affects several biochemical pathways. One of the key pathways is the arachidonic acid metabolic pathway . In this pathway, 11beta-PGF2alpha-EA is formed from prostaglandin D2 via the NADPH-dependent aldo-keto reductase PGF synthase .

Result of Action

The activation of the FP receptor by 11beta-PGF2alpha-EA leads to several molecular and cellular effects. For instance, it induces contraction of isolated cat iris sphincter and human bronchial smooth muscle . It also induces phosphorylation of ERK and CREB, and increases the viability of MCF-7 breast cancer cells stably expressing the FP receptor .

Analyse Biochimique

Biochemical Properties

11beta-PGF2alpha-EA is a neutral lipid ideal for biochemical research . It has an empirical formula of C20H34O5 and a molecular weight of 354.48

Cellular Effects

The cellular effects of 11beta-PGF2alpha-EA are not fully understood. It is known that all eicosanoids, including 11beta-PGF2alpha-EA, function locally at the site of synthesis, through receptor-mediated G-protein linked signaling pathways . These molecules are extremely potent, able to cause profound physiological effects at very dilute concentrations .

Molecular Mechanism

The molecular mechanism of action of 11beta-PGF2alpha-EA is not fully understood. It is known that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 11beta-PGF2alpha-EA in laboratory settings are not fully understood. It is known that it is shipped in dry ice and stored at −20°C to maintain its stability .

Metabolic Pathways

11beta-PGF2alpha-EA is an intermediate metabolite in the arachidonic acid metabolic pathway . It is irreversibly produced from prostaglandin D2 via the enzyme prostaglandin-F synthase .

Transport and Distribution

The transport and distribution of 11beta-PGF2alpha-EA within cells and tissues are not fully understood. It is known that it is a neutral lipid, which suggests that it may interact with lipid transporters or binding proteins .

Subcellular Localization

The subcellular localization of 11beta-PGF2alpha-EA is not fully understood. It is known that it is a neutral lipid, which suggests that it may be localized to lipid-rich compartments or organelles within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 11beta-PGF2alpha-EA typically involves the esterification of prostaglandin F2alpha with ethanolamine. The reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product. The process involves the following steps:

Activation of Prostaglandin F2alpha: Prostaglandin F2alpha is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Esterification: The activated prostaglandin F2alpha is then reacted with ethanolamine under mild conditions to form 11beta-PGF2alpha-EA.

Industrial Production Methods: Industrial production of 11beta-PGF2alpha-EA follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography and recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions: 11beta-PGF2alpha-EA undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

Reduction: The double bonds in the prostadienoyl chain can be reduced to single bonds.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated analogs.

Substitution: Formation of substituted prostaglandin derivatives

Comparaison Avec Des Composés Similaires

Prostaglandin F2alpha (PGF2alpha): The naturally occurring counterpart of 11beta-PGF2alpha-EA.

Prostaglandin E2 (PGE2): Another prostaglandin with distinct biological activities.

Prostaglandin D2 (PGD2): Involved in allergic and inflammatory responses.

Uniqueness of 11beta-PGF2alpha-EA:

Structural Differences: The presence of the ethanolamine moiety distinguishes 11beta-PGF2alpha-EA from other prostaglandins.

Biological Activity: 11beta-PGF2alpha-EA exhibits unique receptor binding properties and physiological effects compared to its analogs

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(2-hydroxyethyl)hept-5-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVCLIRZZCGEMU-WMTHMIERSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCCO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCCO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoate](/img/structure/B593149.png)

![5-Ethyl-3-methylbenzo[d]isoxazole](/img/structure/B593169.png)